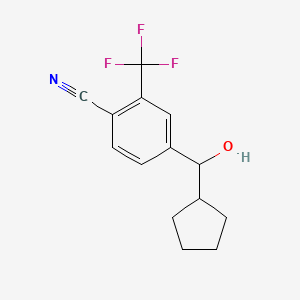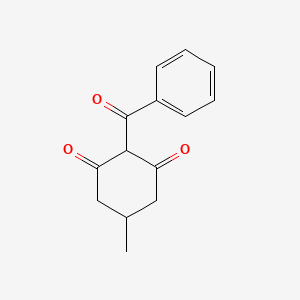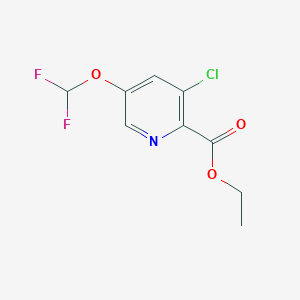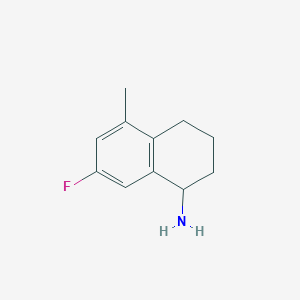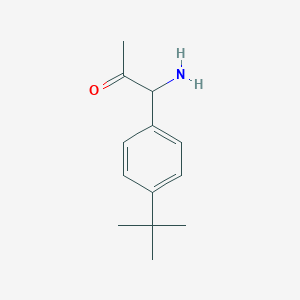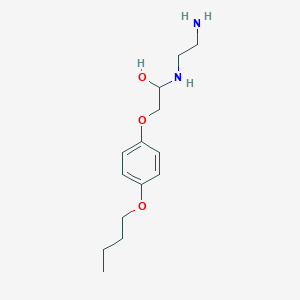
1-((2-Aminoethyl)amino)-2-(4-butoxyphenoxy)ethan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Aminoethyl)amino)-2-(4-butoxyphenoxy)ethan-1-OL is a synthetic organic compound that features both amino and ether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Aminoethyl)amino)-2-(4-butoxyphenoxy)ethan-1-OL typically involves the reaction of 4-butoxyphenol with an appropriate epoxide, followed by the introduction of the aminoethyl group. The reaction conditions may include:
Solvents: Common solvents like ethanol or methanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Moderate temperatures to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-Aminoethyl)amino)-2-(4-butoxyphenoxy)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the ether or amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a ligand in binding studies.
Medicine: Exploration as a pharmaceutical intermediate or active compound.
Industry: Use in the synthesis of polymers or as a specialty chemical.
Mécanisme D'action
The mechanism by which 1-((2-Aminoethyl)amino)-2-(4-butoxyphenoxy)ethan-1-OL exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((2-Aminoethyl)amino)-2-(4-methoxyphenoxy)ethan-1-OL: Similar structure but with a methoxy group instead of a butoxy group.
1-((2-Aminoethyl)amino)-2-(4-ethoxyphenoxy)ethan-1-OL: Similar structure but with an ethoxy group.
Uniqueness
The uniqueness of 1-((2-Aminoethyl)amino)-2-(4-butoxyphenoxy)ethan-1-OL lies in its specific functional groups, which can impart distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
Formule moléculaire |
C14H24N2O3 |
|---|---|
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
1-(2-aminoethylamino)-2-(4-butoxyphenoxy)ethanol |
InChI |
InChI=1S/C14H24N2O3/c1-2-3-10-18-12-4-6-13(7-5-12)19-11-14(17)16-9-8-15/h4-7,14,16-17H,2-3,8-11,15H2,1H3 |
Clé InChI |
RVZVMYRXKQJCGH-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)OCC(NCCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


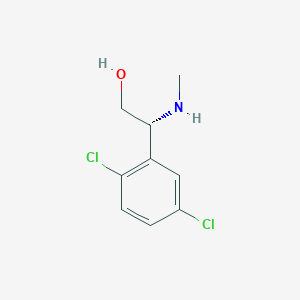
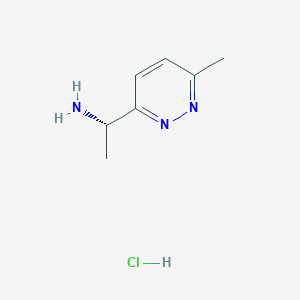
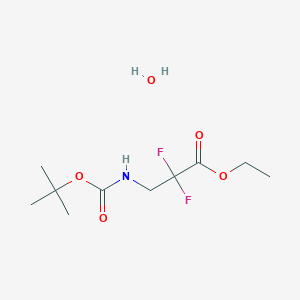
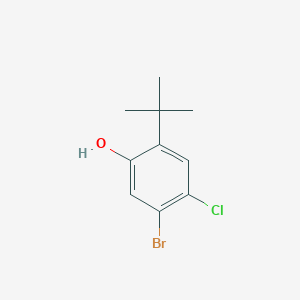
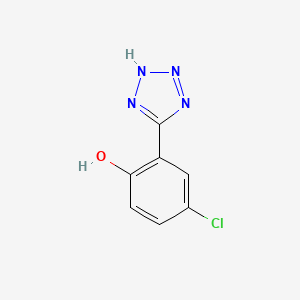
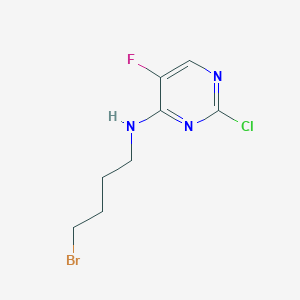
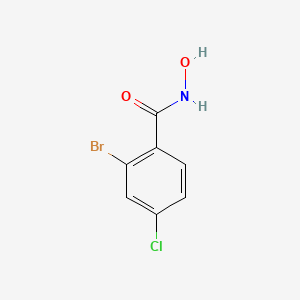
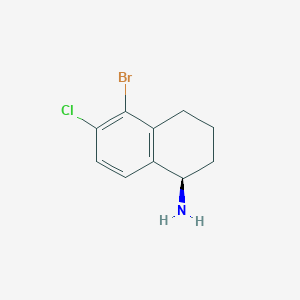
![(3R)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15236985.png)
